molecular formula C20H24N4O2S B2426045 N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-67-6

N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B2426045
CAS RN: 1040648-67-6
M. Wt: 384.5
InChI Key: KQQMFMZTRNYZDK-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Properties

  • N-(6-((4-oxo-4-((1-phenylethyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is involved in complex chemical syntheses, demonstrating its utility in the creation of various heterocyclic compounds. For instance, it plays a role in the water-mediated synthesis of amino-cyano-oxo-N-pyridyl carboxamide compounds. These syntheses often utilize triethylamine as a base and are characterized through techniques like FT-IR, NMR, and X-ray diffraction, highlighting its importance in advanced chemical analyses (Jayarajan et al., 2019).

Biological and Pharmacological Potential

  • This compound is central to the development of novel pharmacophores. Research indicates that certain derivatives, synthesized as part of a series of functionalized amino acid derivatives, show significant in vitro cytotoxicity against human cancer cell lines. This suggests its potential in designing new anticancer agents (Kumar et al., 2009).

Applications in Material Science

  • The compound's derivatives have been used in the synthesis of dyes for polyester fibers, where they demonstrate not only color characteristics but also biological activity like antimicrobial properties. This points to its applicability in the creation of biologically active fabrics with potential use in various life applications (Khalifa et al., 2015).

Impact on Antipsychotic Medication Research

  • Derivatives of this compound have been investigated as potential antipsychotic agents. They were evaluated for binding to dopamine and serotonin receptors, and their ability to antagonize specific behaviors in mice, indicating its relevance in neuropsychiatric drug development (Norman et al., 1996).

properties

IUPAC Name

N-[6-[4-oxo-4-(1-phenylethylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-14(15-6-3-2-4-7-15)21-18(25)8-5-13-27-19-12-11-17(23-24-19)22-20(26)16-9-10-16/h2-4,6-7,11-12,14,16H,5,8-10,13H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQMFMZTRNYZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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